10-trans-Atorvastatin tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trans-atorvastatin tert-butyl ester (TATE) is a synthetic molecule that has been developed as a prodrug of atorvastatin, a commonly prescribed cholesterol-lowering drug. TATE has the potential to improve the bioavailability of atorvastatin, thereby increasing its efficacy in reducing cholesterol levels and improving cardiovascular health.
Scientific Research Applications
Pharmacologic and Pharmacokinetic Aspects
Atorvastatin is a potent HMG-CoA reductase inhibitor, reducing plasma cholesterol levels by inhibiting cholesterol synthesis and lowering triglyceride levels through an unproven mechanism. It is significant in managing hyperlipidaemia, particularly in patients with heterozygous or homozygous familial hypercholesterolemia, due to its marked reductions in LDL-cholesterol (Lea & McTavish, 1997). Rosuvastatin, another potent statin, has shown superior efficacy in lowering LDL cholesterol compared to atorvastatin, highlighting the distinct pharmacologic properties of different statins (White, 2002).
Cardiovascular Disease Prevention
Atorvastatin has been evaluated in the primary prevention of cardiovascular events, especially in patients with type 2 diabetes mellitus. It effectively reduces the risk of a first major cardiovascular event, including stroke, highlighting its potential role in preventing cardiovascular diseases irrespective of pre-treatment LDL-cholesterol levels (Croom & Plosker, 2005).
Lipid Metabolism and Statin Effects
Statins, including atorvastatin, are beneficial in reducing atherosclerotic cardiovascular diseases by lowering blood cholesterol. However, their effects on glucose metabolism and diabetes mellitus have been a concern. Some studies suggest that high doses of atorvastatin might be associated with deterioration in glucose metabolism, while others show no significant effect, indicating the need for more research in this area (Sasaki, Iwashita & Kono, 2006).
Pharmacogenomics and Statin Response
A genome-wide association study has revealed genetic determinants that significantly affect the LDL-c response to atorvastatin. This discovery emphasizes the influence of genetic factors on statin efficacy and the importance of personalized medicine in statin therapy (Deshmukh et al., 2012).
properties
IUPAC Name |
tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPKKGVOCBYRML-IHLOFXLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675641 |
Source
|
Record name | tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-trans-Atorvastatin tert-Butyl Ester | |
CAS RN |
1217751-95-5 |
Source
|
Record name | tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.